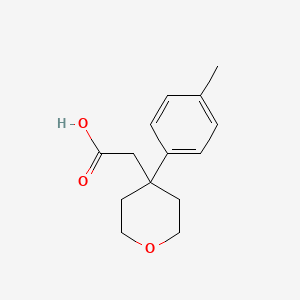

2-(4-p-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid

Description

2-(4-p-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid (CAS: 33451-58-0) is a tetrahydro-2H-pyran derivative with a p-tolyl (para-methylphenyl) substituent at the 4-position of the pyran ring and an acetic acid moiety. This compound is structurally characterized by a six-membered oxygen-containing heterocycle (tetrahydropyran) fused with an aromatic p-tolyl group and a carboxylic acid functional group. Its molecular formula is inferred to be C₁₄H₁₈O₃ based on structural analogs, with a molecular weight of approximately 246.3 g/mol.

Properties

IUPAC Name |

2-[4-(4-methylphenyl)oxan-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-11-2-4-12(5-3-11)14(10-13(15)16)6-8-17-9-7-14/h2-5H,6-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCXSVRPYILGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCOCC2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901218021 | |

| Record name | Tetrahydro-4-(4-methylphenyl)-2H-pyran-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33451-58-0 | |

| Record name | Tetrahydro-4-(4-methylphenyl)-2H-pyran-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33451-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-4-(4-methylphenyl)-2H-pyran-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-p-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.

Substitution with p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with the tetrahydropyran ring in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a carboxylation reaction, where the intermediate product is treated with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Types of Reactions:

Reduction: Reduction reactions can target the acetic acid moiety, converting it to an alcohol or aldehyde.

Substitution: The tetrahydropyran ring can participate in substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed in substitution reactions.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 2-(4-p-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid lie in medicinal chemistry, where its biological activity could be explored for therapeutic purposes. Although specific research on this compound is limited, its structural analogs have shown various pharmacological effects, including:

- Anti-inflammatory properties : Compounds with similar tetrahydropyran structures have been linked to anti-inflammatory activity, making this compound a candidate for treating inflammatory conditions.

- Analgesic effects : The potential analgesic properties of related compounds suggest that this compound could be investigated for pain relief applications.

Structural Similarities and Variations

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds. The following table outlines some notable analogs:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-(4-(m-Tolyl)tetrahydro-2H-pyran-4-yl)acetic acid | CHO | Contains an m-tolyl group instead of a p-tolyl group. |

| 2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid | CHO | Features a dimethyl substitution on the tetrahydropyran ring. |

| 4-(p-Tolyl)tetrahydro-2H-pyran-4-carboxylic acid | CHO | Lacks the acetic acid moiety; only contains a carboxylic acid functional group. |

These variations illustrate how changes in substituents or functional groups can significantly alter the chemical properties and biological activities of these compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, several studies on related compounds provide insights into its potential applications:

- Anti-inflammatory Research : A study on tetrahydropyran derivatives demonstrated significant anti-inflammatory activity in animal models, indicating that similar compounds might exhibit comparable effects.

- Analgesic Activity : Research into related acetic acid derivatives has shown promising results in pain management, suggesting that this compound may also be effective in this regard.

- Drug Development Potential : The unique combination of hydrophobic characteristics from the p-tolyl group and the functional properties of the acetic acid moiety positions this compound as a potential lead in drug discovery efforts targeting inflammatory and pain-related conditions.

Mechanism of Action

The mechanism of action of 2-(4-p-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

2-(4-p-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid is an organic compound characterized by a tetrahydropyran ring substituted with a p-tolyl group and an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic domains. The unique structure may influence its interaction with biological targets, making it a candidate for further pharmacological exploration.

- Chemical Formula : C₁₄H₁₈O₃

- Molecular Weight : 234.29 g/mol

- CAS Number : 33451-58-0

Biological Activities

Research into the biological activity of this compound is limited, but several studies on structurally similar compounds suggest promising pharmacological properties.

1. Anti-inflammatory Effects

Tetrahydropyran derivatives have been associated with anti-inflammatory activities. The p-tolyl substitution may enhance these effects through increased hydrophobic interactions with biological membranes, potentially leading to improved bioavailability and target engagement in inflammatory pathways.

2. Analgesic Properties

Similar compounds have shown analgesic effects, which could be attributed to their ability to modulate pain pathways in the central nervous system. The structural features of this compound may play a crucial role in its efficacy as an analgesic agent.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyran derivatives often hinges on their structural components. A comparative analysis of similar compounds illustrates how variations in substitution can affect their pharmacological profiles:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-(4-(m-Tolyl)tetrahydro-2H-pyran-4-yl)acetic acid | C₁₄H₁₈O₃ | Contains an m-tolyl group instead of a p-tolyl group |

| 2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid | C₁₆H₂₂O₃ | Features a dimethyl substitution on the tetrahydropyran ring |

| 4-(p-Tolyl)tetrahydro-2H-pyran-4-carboxylic acid | C₁₃H₁₆O₃ | Lacks the acetic acid moiety; only contains a carboxylic acid functional group |

This table highlights how different substituents can significantly influence the chemical properties and biological activities of these compounds.

Case Studies

While specific case studies on this compound are scarce, related research can provide insights into its potential applications:

- Anti-inflammatory Activity : A study on tetrahydropyran derivatives indicated that certain compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting that similar structures might have comparable effects in vivo.

- Analgesic Activity : Research has shown that some tetrahydropyran derivatives effectively reduced pain responses in animal models, indicating potential for development as analgesics.

Q & A

Q. Characterization Methods :

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. For example, the acetic acid moiety’s carbonyl signal (~170 ppm in ¹³C NMR) and aromatic protons (6.5–7.5 ppm in ¹H NMR) .

- Physical Properties : Melting point (48–50°C) and molecular weight (144.2 g/mol) comparison with literature data .

How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Advanced Research Question

Optimization strategies include:

- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while anhydrous conditions prevent hydrolysis .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acid-sensitive steps .

Data Analysis : Use HPLC or GC-MS to monitor reaction progress and quantify impurities. For example, residual starting materials exceeding 5% may necessitate extended reaction times .

What spectroscopic techniques are most effective for confirming the structure of this compound?

Basic Research Question

- ¹H/¹³C NMR : Critical for identifying the tetrahydro-2H-pyran ring (e.g., axial/equatorial protons at δ 1.5–4.5 ppm) and acetic acid moiety (δ 2.5–3.5 ppm for CH₂) .

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 145.1) and fragmentation patterns .

How can discrepancies in observed vs. theoretical physical properties be resolved?

Advanced Research Question

Discrepancies (e.g., melting point variations) may arise from:

- Polymorphism : Recrystallize the compound in different solvents (e.g., ethanol vs. hexane) to isolate stable forms .

- Purity Issues : Use column chromatography (silica gel, EtOAc/hexane) to remove by-products. Validate purity via HPLC (>98% area) .

- Hydration States : Thermogravimetric analysis (TGA) detects moisture content, which can alter melting points .

What are the key considerations for handling and storing this compound?

Basic Research Question

- Storage : Keep at –20°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) in storage vials. Avoid aqueous workup unless necessary .

- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition .

How can computational tools predict reactivity for derivatives of this compound?

Advanced Research Question

- DFT Calculations : Model transition states for substitution reactions (e.g., Fukui indices to predict electrophilic sites) .

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose synthetic routes for novel derivatives (e.g., replacing p-tolyl with cyclopropyl groups) .

- Docking Studies : Predict biological activity by simulating interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.